molecular formula C27H31FN2O6 B12215405 4-{[3-fluoro-4-(propan-2-yloxy)phenyl]carbonyl}-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-{[3-fluoro-4-(propan-2-yloxy)phenyl]carbonyl}-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12215405
M. Wt: 498.5 g/mol
InChI Key: QOHBUDGHEURBJH-WJTDDFOZSA-N
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Description

4-[3-fluoro-4-(propan-2-yloxy)benzoyl]-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a fluorinated benzoyl group, a hydroxyphenyl group, and a morpholine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-fluoro-4-(propan-2-yloxy)benzoyl]-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-fluoro-4-(propan-2-yloxy)benzoyl]-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

4-[3-fluoro-4-(propan-2-yloxy)benzoyl]-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[3-fluoro-4-(propan-2-yloxy)benzoyl]-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-5-(propan-2-yloxy)phenol
  • 7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile

Uniqueness

4-[3-fluoro-4-(propan-2-yloxy)benzoyl]-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H31FN2O6

Molecular Weight

498.5 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-propan-2-yloxyphenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H31FN2O6/c1-17(2)36-22-8-7-19(16-21(22)28)25(31)23-24(18-5-4-6-20(15-18)34-3)30(27(33)26(23)32)10-9-29-11-13-35-14-12-29/h4-8,15-17,24,31H,9-14H2,1-3H3/b25-23+

InChI Key

QOHBUDGHEURBJH-WJTDDFOZSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC)/O)F

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC)O)F

Origin of Product

United States

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